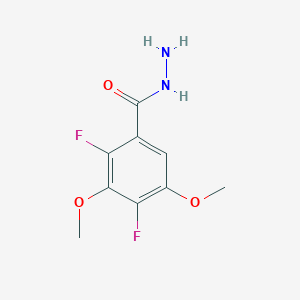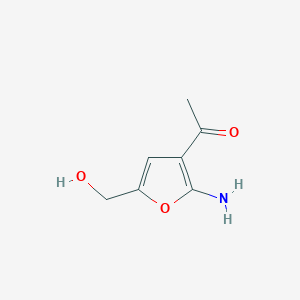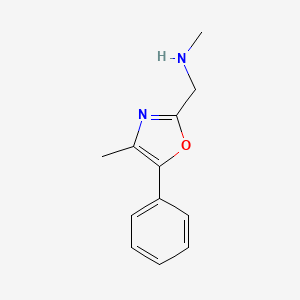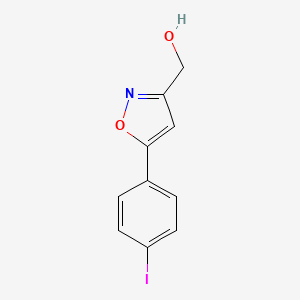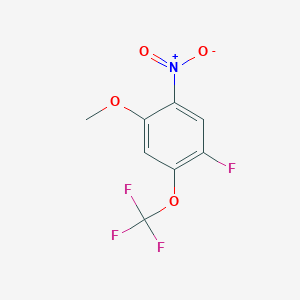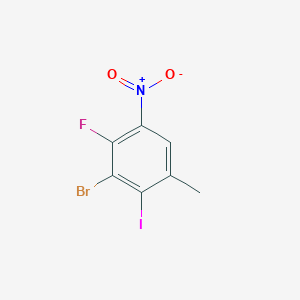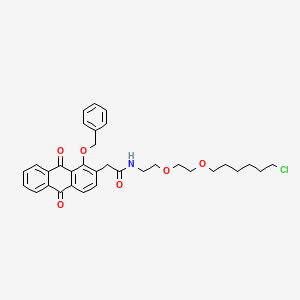
4-Methylnorbornane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylnorbornane-1-carbaldehyde is an organic compound with the molecular formula C9H14O. It is a derivative of norbornane, a bicyclic hydrocarbon, and features an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylnorbornane-1-carbaldehyde typically involves the functionalization of norbornane derivatives. One common method is the oxidation of 4-methylnorbornane using reagents such as chromium trioxide (CrO3) in the presence of acetic acid. This reaction proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, catalytic methods using transition metal catalysts may be employed to improve selectivity and reduce by-products.
化学反応の分析
Types of Reactions: 4-Methylnorbornane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, HNO3 under reflux.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Primary amines or hydrazines in ethanol.
Major Products:
Oxidation: 4-Methylnorbornane-1-carboxylic acid.
Reduction: 4-Methylnorbornane-1-methanol.
Substitution: Corresponding imines or hydrazones.
科学的研究の応用
4-Methylnorbornane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a model compound for studying the metabolism of aldehydes in biological systems.
Medicine: Derivatives of this compound may exhibit biological activity and could be explored for potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functionality, which imparts a pleasant aroma.
作用機序
The mechanism of action of 4-Methylnorbornane-1-carbaldehyde in chemical reactions involves the reactivity of the aldehyde group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. In biological systems, aldehydes can form Schiff bases with amines, which are important intermediates in enzymatic reactions. The compound may also undergo redox reactions, participating in metabolic pathways involving aldehyde dehydrogenases.
類似化合物との比較
Norbornane-2-carbaldehyde: Another norbornane derivative with an aldehyde group at a different position.
Cyclohexane-1-carbaldehyde: A monocyclic analog with similar reactivity but different steric properties.
Bicyclo[2.2.1]heptane-1-carbaldehyde: A structural isomer with the aldehyde group on a different carbon.
Uniqueness: 4-Methylnorbornane-1-carbaldehyde is unique due to the presence of a methyl group on the norbornane ring, which influences its steric and electronic properties. This methyl group can affect the compound’s reactivity and the outcome of chemical reactions, making it distinct from other norbornane derivatives.
特性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
4-methylbicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-8-2-4-9(6-8,7-10)5-3-8/h7H,2-6H2,1H3 |
InChIキー |
HPPCEJKWYFYTTR-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(C1)(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
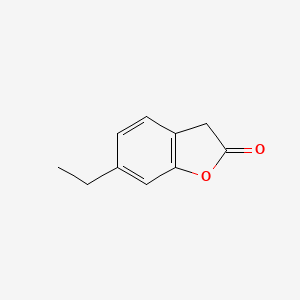
![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)
